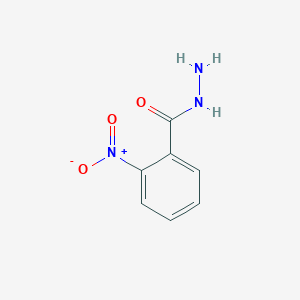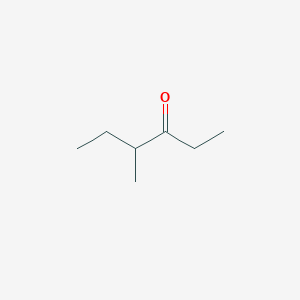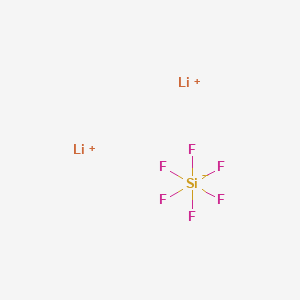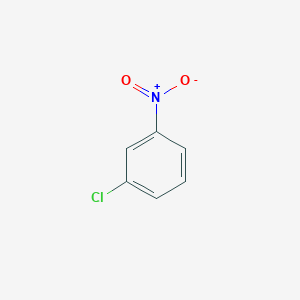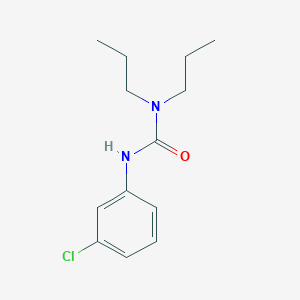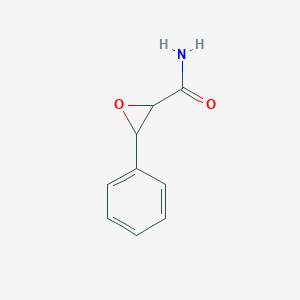
Hydrocinnamamide, 2,3-epoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamamide, 2,3-epoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnamic acid and has a unique structure that makes it suitable for a wide range of research studies.
Mecanismo De Acción
The mechanism of action of hydrocinnamamide, 2,3-epoxy- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
Hydrocinnamamide, 2,3-epoxy- has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hydrocinnamamide, 2,3-epoxy- is its relatively simple synthesis method, which makes it suitable for large-scale production. It is also relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain research studies.
Direcciones Futuras
There are several future directions for the research of hydrocinnamamide, 2,3-epoxy-. One potential direction is the development of new drugs based on this compound, particularly for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the exploration of its potential applications in the synthesis of new materials, such as polymers and resins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, hydrocinnamamide, 2,3-epoxy- is a chemical compound that has a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Although there are limitations to its use in certain research studies, there are several future directions for the research of this compound, including the development of new drugs and the exploration of its potential applications in the synthesis of new materials.
Métodos De Síntesis
The synthesis of hydrocinnamamide, 2,3-epoxy- involves the reaction of cinnamic acid with epichlorohydrin in the presence of a base catalyst. This process results in the formation of a white crystalline solid that can be purified through recrystallization. The yield of this synthesis method is relatively high, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Hydrocinnamamide, 2,3-epoxy- has a wide range of scientific research applications, including its use as a starting material for the synthesis of other compounds. This compound has been used in the development of new drugs, such as antitumor agents and anti-inflammatory drugs. It has also been used in the synthesis of polymers and resins, which have applications in various industrial fields.
Propiedades
IUPAC Name |
3-phenyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCRRFNDGFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamamide, 2,3-epoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


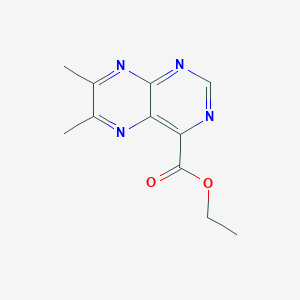
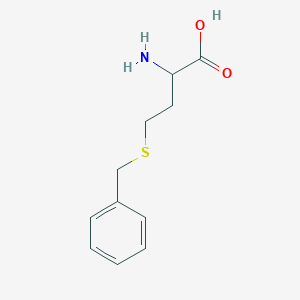
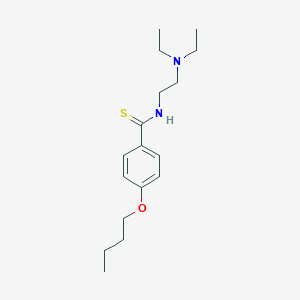
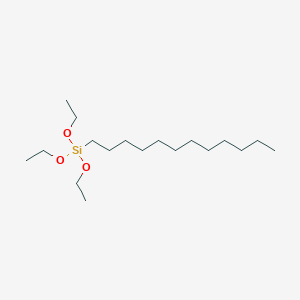
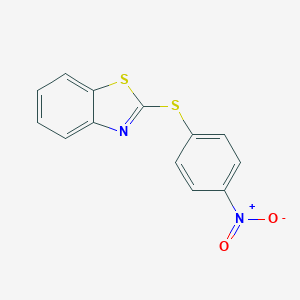
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
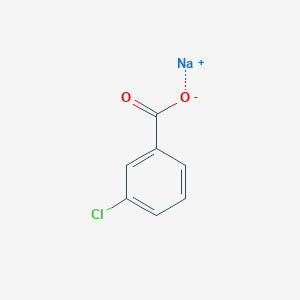
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
